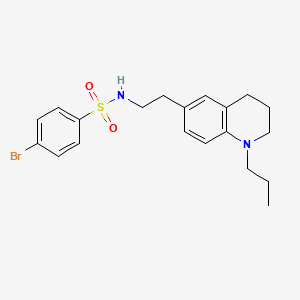

4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves innovative methods, such as the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines. These methodologies afford highly functionalized derivatives through the formation of bromonium ylides as key intermediates, indicating the complex synthetic routes utilized for these compounds (He et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and computational studies, is crucial for understanding the properties of these compounds. For example, studies involving (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide have utilized FTIR, UV–Vis spectroscopy, and computational DFT methods to characterize the compound's structure, providing insights into the electronic and molecular configuration of such compounds (Sowrirajan et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. Studies have shown that compounds like 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including cyclocondensation reactions to form tetrahydroquinoline derivatives, indicating their versatile reactivity (Croce et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for their application in different scientific domains. The analysis of the crystal structure and physical properties provides insights into the material's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical agents, stability under various conditions, and interaction with biological molecules, are critical for the application of these compounds in areas like medicinal chemistry and materials science. The synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety highlights the exploration of these compounds' antitumor potential, indicating their significant biological relevance (Alqasoumi et al., 2010).

Scientific Research Applications

Structural Characteristics and Molecular Interactions :

- The compound displays unique intramolecular and intermolecular hydrogen bonding interactions, contributing to its distinct structural characteristics (Gelbrich, Haddow, & Griesser, 2011).

- X-ray crystallographic studies reveal insights into molecular interactions with human carbonic anhydrases, providing a basis for further drug design (Bruno et al., 2017).

Cancer Treatment Potential :

- Novel tetrahydroquinoline derivatives bearing sulfonamide moieties, related to the compound , show significant in vitro antitumor activity. Some derivatives demonstrate higher efficacy than standard drugs like Doxorubicin (Alqasoumi et al., 2010).

Antimicrobial Applications :

- Research on quinoline derivatives clubbed with sulfonamide moiety, similar to the compound, reveals their potential as antimicrobial agents. Some compounds show high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Photophysicochemical Properties :

- Studies on zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives, akin to the compound, exhibit good solubility, fluorescence, and singlet oxygen production. These properties are important for potential applications in photodynamic therapy for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Synthesis and Characterization :

- Various synthesis methods have been explored to create derivatives of the compound, contributing to our understanding of its chemical behavior and potential applications (Croce et al., 2006).

Role in Drug Development :

- The compound's derivatives are being studied for their roles in developing new drugs, particularly focusing on antihyperglycemic and anti-inflammatory activities (Eissa, 2013).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures to prevent exposure and potential harm. The specific safety and hazard information would depend on the compound’s physical and chemical properties.

Future Directions

The future research directions involving this compound could be vast, given the wide range of applications of sulfonamides and tetrahydroquinolines in medicinal chemistry. It could potentially be explored for its antibacterial properties, among other uses.

Please note that this is a general analysis based on the classes of compounds the molecule belongs to. For a detailed and specific analysis, specialized databases and scientific literature would need to be consulted. Always follow safety guidelines when handling chemical substances.

properties

IUPAC Name |

4-bromo-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGHMDDSGPZPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)

![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)

![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)